Iodophthalein

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQKRBDABCRWKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10I4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2217-44-9 (di-hydrochloride salt) |

Source

|

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10971479 |

Source

|

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-17-4, 561-28-4 |

Source

|

| Record name | Iodophthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CC46UA50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Pivotal Advance in Medical Imaging: The Historical Role of Iodophthalein in Cholecystography

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of roentgenology, or X-ray imaging, in the late 19th century revolutionized medicine, offering a non-invasive window into the human body. However, the visualization of soft tissues and organs remained a significant challenge. This technical guide delves into the historical application of iodophthalein, a pioneering contrast agent that enabled the first successful radiographic visualization of the gallbladder, a procedure known as cholecystography. This breakthrough, developed in 1924 by American surgeons Evarts Ambrose Graham and Warren Henry Cole, marked a new era in the diagnosis of gallbladder diseases.[1][2]

Physicochemical Properties and Mechanism of Action

Iodophthalein, chemically known as 3',3'',5',5''-tetraiodophenolphthalein, is a synthetic organic compound belonging to the phthalein dye class.[3] Its utility as a contrast agent stemmed from the incorporation of four iodine atoms into its molecular structure.[3] Iodine, with its high atomic number (53), effectively attenuates X-rays, making structures that accumulate the compound appear opaque on a radiograph.[4][5]

The mechanism of action for iodophthalein in cholecystography was ingeniously simple yet profoundly effective. Following oral or intravenous administration, the compound is absorbed into the bloodstream, removed by the liver, and subsequently excreted into the bile.[6][7] The gallbladder then concentrates this iodine-laden bile, leading to a significant increase in its radiodensity.[7] This process allowed for clear visualization of the gallbladder's outline, revealing the presence of otherwise radiolucent gallstones, which would appear as filling defects.[8]

Table 1: Physicochemical Properties of Iodophthalein Sodium

| Property | Value |

| Chemical Formula | C20H8I4Na2O4 |

| Molecular Weight | 865.87 g/mol |

| Appearance | Bright yellow solid |

| Solubility | Soluble in organic solvents, limited in water |

| Primary Use in Medicine | Radiographic contrast agent for cholecystography |

Source: CymitQuimica[3], Chemsrc[9]

The Graham-Cole Test: A Revolution in Gallbladder Diagnosis

The pioneering work of Graham and Cole, often referred to as the Graham-Cole test, established the clinical viability of cholecystography.[10] Their initial experiments involved injecting various halogenated phenolphthalein compounds into animals and observing their concentration in the bile.[6][10] This led to the identification of the calcium salt of tetrabromphenolphthalein and later, tetraiodophenolphthalein, as effective agents for gallbladder visualization in humans.[10][11]

The introduction of oral cholecystography in 1925 further simplified the procedure, making it more accessible for widespread clinical use.[6][8] This involved the patient ingesting iodophthalein tablets the evening before the X-ray examination.[12]

Experimental Protocol for Oral Cholecystography with Iodophthalein

The following outlines the historical step-by-step methodology for performing an oral cholecystogram using iodophthalein.

Patient Preparation:

-

Dietary Restrictions: The day before the procedure, the patient would consume a low-fat or fat-free diet to promote the accumulation of bile in the gallbladder.[12]

-

Contrast Administration: In the evening, the patient would ingest a series of iodophthalein tablets, typically one per hour for a total of six pills, each taken with a full glass of water.[12] The standard dose was around 3.5 grams of sodium iodophthalein.[13] In some cases, a two-day "intensified technic" was employed, with a total of 7.0 grams administered over two days to improve shadow density.[13]

-

Fasting: The patient would then fast overnight to prevent the gallbladder from contracting and releasing the concentrated, contrast-filled bile.

Imaging Procedure:

-

Radiographic Examination: The following morning, a series of X-ray images of the abdomen were taken.

-

Fluoroscopy: A fluoroscope, an imaging technique that uses X-rays to obtain real-time moving images, was often used to observe the gallbladder's function.[12]

-

Fatty Meal Stimulation: In some cases, the patient would be given a high-fat meal or drink to stimulate gallbladder contraction.[12] Subsequent X-rays would then be taken to assess the gallbladder's ability to empty, providing information about its function.

Visualizing the Process: Experimental Workflow

Caption: Workflow of Oral Cholecystography with Iodophthalein.

Mechanism of Action: A Biological Pathway

Sources

- 1. Cholecystography - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. CAS 386-17-4: Iodophthalein | CymitQuimica [cymitquimica.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Iodinated contrast - Wikipedia [en.wikipedia.org]

- 6. The development of cholecystography: the first fifty years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral Cholecystogram: Gallstones Procedure, Uses, Complications [medicinenet.com]

- 8. radiopaedia.org [radiopaedia.org]

- 9. iodophthalein sodium | CAS#:2217-44-9 | Chemsrc [chemsrc.com]

- 10. ovid.com [ovid.com]

- 11. Landmark article Feb 23, 1924: Roentgenologic examination of the gallbladder. Preliminary report of a new method utilizing the intravenous injection of tetrabromphenolphthalein. By Evarts A. Graham and Warren H. Cole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral Cholecystogram: Purpose, Preparation, Procedure & More [healthline.com]

- 13. pubs.rsna.org [pubs.rsna.org]

An In-Depth Technical Guide to Iodophthalein (Tetraiodophenolphthalein)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pioneering Agent in Medical Imaging and Analysis

Iodophthalein, also known by its chemical name 3',3'',5',5''-tetraiodophenolphthalein and the historical trade name Nosophen, is an organic compound with a significant legacy in both medical diagnostics and analytical chemistry. With the CAS Number 386-17-4 , this halogenated derivative of phenolphthalein was the first orally administered contrast agent for radiographic visualization of the gallbladder, a groundbreaking development in the 1920s.[1][2] Its utility also extends to analytical chemistry where, like its parent compound, it functions as a pH indicator. This guide provides a comprehensive technical overview of iodophthalein, encompassing its chemical properties, synthesis, mechanisms of action, historical applications, and a detailed safety profile.

Part 1: Core Chemical and Physical Properties

Iodophthalein is a dense, pale yellow, crystalline powder.[3] Its molecular structure, featuring four iodine atoms on the phenolphthalein backbone, is central to its functionality as both a radiocontrast agent and a chemical indicator.

| Property | Value | Source(s) |

| CAS Number | 386-17-4 | [3] |

| Molecular Formula | C₂₀H₁₀I₄O₄ | [3] |

| Molecular Weight | 821.91 g/mol | [3] |

| Appearance | Pale yellow powder | [3] |

| Synonyms | 3',3'',5',5''-Tetraiodophenolphthalein, Iodophene, Nosophen | [3] |

| Solubility | Soluble in ethanol and ether; sparingly soluble in chloroform; insoluble in water. |

Part 2: Synthesis and Mechanism of Action

Synthesis of Iodophthalein

The synthesis of iodophthalein is a two-step process that begins with the well-established synthesis of phenolphthalein, followed by the electrophilic iodination of the phenol rings.

Step 1: Synthesis of Phenolphthalein

Phenolphthalein is synthesized via the condensation reaction of phthalic anhydride with two equivalents of phenol in the presence of an acid catalyst, typically concentrated sulfuric acid.[4][5][6]

Figure 1: Synthesis of Phenolphthalein.

Step 2: Iodination of Phenolphthalein

The phenolphthalein molecule is then subjected to electrophilic aromatic substitution to introduce four iodine atoms onto the phenol rings at the ortho positions relative to the hydroxyl groups. This is typically achieved using an iodinating agent such as iodine monochloride (ICl) or a solution of iodine and an oxidizing agent.

Illustrative Protocol for Iodination:

-

Dissolution: Phenolphthalein is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous alkaline solution.

-

Addition of Iodinating Agent: A solution of iodine and a suitable base or oxidizing agent is added dropwise to the phenolphthalein solution with constant stirring. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete formation of the tetraiodinated product.

-

Precipitation and Isolation: Upon completion of the reaction, the iodophthalein product is precipitated by acidifying the reaction mixture. The solid product is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.

-

Purification: The crude iodophthalein can be further purified by recrystallization from a suitable solvent like ethanol to obtain a high-purity product.

Mechanism of Action as a Radiocontrast Agent

The efficacy of iodophthalein as a contrast agent for cholecystography is rooted in its pharmacokinetic properties and the high atomic number of iodine.

-

Oral Administration and Absorption: The sodium salt of iodophthalein was administered orally.[7] It was designed to be absorbed from the small intestine into the bloodstream.

-

Hepatic Excretion: Once in circulation, the compound is taken up by the liver and excreted into the bile.

-

Concentration in the Gallbladder: The bile, containing iodophthalein, is stored and concentrated in the gallbladder. The gallbladder concentrates bile by absorbing water, which in turn concentrates the iodophthalein.[1]

-

Radiopacity: Iodine has a high atomic number (53), which makes it a good absorber of X-rays. The presence of four iodine atoms per molecule of iodophthalein significantly increases the radiodensity of the bile within the gallbladder. This increased density allows the gallbladder to be visualized on a radiograph, appearing as a shadow.[8] Any gallstones, which are typically radiolucent, would then be visible as filling defects within the opacified gallbladder.[1]

Figure 2: Pharmacokinetic Pathway of Iodophthalein in Cholecystography.

Mechanism of Action as a pH Indicator

Similar to phenolphthalein, iodophthalein functions as a pH indicator due to changes in its molecular structure in response to varying hydrogen ion concentrations. In acidic and neutral solutions, the molecule exists in a colorless lactone form. As the solution becomes basic (typically above pH 8.2), the lactone ring opens, and the molecule rearranges into a quinoid structure with an extended conjugated system. This structural change alters the molecule's ability to absorb visible light, resulting in a distinct pink or reddish color.

Part 3: Historical Application in Oral Cholecystography

The development of oral cholecystography using iodophthalein by surgeons Evarts Ambrose Graham and Warren Henry Cole in 1924 was a landmark achievement in medical imaging.[9][10][11][12] This technique provided the first non-invasive method to visualize the gallbladder and diagnose gallbladder diseases, such as gallstones.[9][10][11][12]

Historical Protocol for Oral Cholecystography:

-

Patient Preparation: The patient would consume a fat-free evening meal.[7]

-

Administration of Contrast Agent: Following the meal, the patient would ingest a specific dose of sodium tetraiodophenolphthalein, often dissolved in distilled water and mixed with grape juice to improve palatability.[7] A dose of 60 grains (approximately 3.9 grams) was noted in historical literature.[7] To manage the common side effect of diarrhea, a dose of paregoric (camphorated tincture of opium) was often administered shortly after the contrast agent.[7]

-

Imaging: Radiographs of the abdomen were typically taken 16 hours after the administration of the dye.[7] A second set of images was often taken after the patient consumed a fatty meal, which would stimulate the gallbladder to contract and empty, providing information on its functionality.[7]

-

Interpretation: A well-visualized gallbladder indicated a patent cystic duct and normal concentrating function. The absence of a gallbladder shadow could suggest cholecystitis, a blocked cystic duct, or impaired liver function. Gallstones would appear as filling defects within the opacified gallbladder.

While revolutionary for its time, oral cholecystography with iodophthalein has been largely superseded by more modern, safer, and more accurate imaging modalities such as ultrasonography and magnetic resonance cholangiopancreatography (MRCP).[1][2]

Part 4: Safety Data Sheet (SDS) and Toxicological Profile

CAS Number: 386-17-4

| Section | Details |

| 1. Identification | Product Name: 3',3'',5',5''-TetraiodophenolphthaleinSynonyms: Iodophthalein, Iodophene, Nosophen |

| 2. Hazard Identification | GHS Classification: Not a hazardous substance or mixture according to the Globally Harmonised System (GHS). |

| 3. Composition/Information on Ingredients | Substance Name: 3',3'',5',5''-TetraiodophenolphthaleinCAS-No.: 386-17-4Purity: ≥95% |

| 4. First-Aid Measures | Inhalation: Move person into fresh air. If not breathing, give artificial respiration.Skin Contact: Wash off with soap and plenty of water.Eye Contact: Flush eyes with water as a precaution.Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. |

| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.Hazardous Combustion Products: Carbon oxides, Hydrogen iodide. |

| 6. Accidental Release Measures | Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.Environmental Precautions: Do not let product enter drains.Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. |

| 7. Handling and Storage | Handling: Provide appropriate exhaust ventilation at places where dust is formed.Storage: Keep container tightly closed in a dry and well-ventilated place. |

| 8. Exposure Controls/Personal Protection | Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.Personal Protective Equipment: - Eye/Face Protection: Safety glasses with side-shields. - Skin Protection: Handle with gloves. Gloves must be inspected prior to use. - Respiratory Protection: Respiratory protection is not required. |

| 9. Physical and Chemical Properties | Appearance: Pale yellow powderOdor: No data availableMelting Point: 268 °C (decomposes) |

| 10. Stability and Reactivity | Chemical Stability: Stable under recommended storage conditions.Conditions to Avoid: No data availableIncompatible Materials: Strong oxidizing agents |

| 11. Toxicological Information | Acute Toxicity: No data availableSkin Corrosion/Irritation: No data availableSerious Eye Damage/Eye Irritation: No data availableCarcinogenicity: IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. |

| 12. Ecological Information | No data available |

| 13. Disposal Considerations | Offer surplus and non-recyclable solutions to a licensed disposal company. |

| 14. Transport Information | Not regulated as a dangerous good (DOT, IATA, IMDG). |

| 15. Regulatory Information | SARA 302/313: No chemicals in this material are subject to the reporting requirements.Massachusetts/Pennsylvania/New Jersey Right To Know Components: No components are subject to the reporting requirements. |

This information is a summary and should not replace a careful review of the complete Safety Data Sheet from a certified supplier.

Toxicological Data:

Conclusion

Iodophthalein holds a distinguished place in the history of medical diagnostics as the agent that ushered in the era of gallbladder imaging. Its clever design, leveraging the pharmacokinetics of phenolphthalein and the radiopaque properties of iodine, represented a significant leap forward in understanding and diagnosing biliary disease. While its clinical use has waned, its principles continue to inform the development of modern contrast agents. For researchers and scientists, iodophthalein remains a compelling example of early rational drug design and a useful tool in analytical chemistry.

References

-

Radiopaedia. Oral cholecystography. [1]

-

Slideshare. Oral cholecystography. [2]

-

Chem-Impex International. 3',3'',5',5''-Tetraiodophenolphthalein. [3]

-

Wikipedia. Evarts Ambrose Graham. [9]

-

Ovid. Roentgenologic Examination of the Gallbladder (Cholecystography). [10]

-

ACS. Warren H. Cole, MD, FACS (1899-1990). [12]

-

RSNA Journals. The Oral Administration of Sodium Tetraiodophenolphtha-Lein for Cholecystography. [8]

-

RSNA Journals. Oral Cholecystography: Evaluation of the Method and Suggestions for a New Nomenclature. [7]

-

PubMed. The development of cholecystography: the first fifty years. [13]

-

Wikipedia. Cholecystography.

-

Grokipedia. Evarts Ambrose Graham. [11]

-

Allen. Phenolphthalein can be prepared by reaction of phenol and. [4]

-

Wikipedia. Phenolphthalein. [5]

-

YouTube. Phenolphthalein : Organic Synthesis. [6]

-

National Taiwan University. Experiment 15 SYNTHESIS OF ACID-BASE INDICATORS. [14]

Sources

- 1. radiopaedia.org [radiopaedia.org]

- 2. Oral cholecystography | PPTX [slideshare.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Phenolphthalein can be prepared by reaction of phenol and [allen.in]

- 5. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.rsna.org [pubs.rsna.org]

- 8. pubs.rsna.org [pubs.rsna.org]

- 9. Evarts Ambrose Graham - Wikipedia [en.wikipedia.org]

- 10. ovid.com [ovid.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Warren H. Cole, MD, FACS (1899-1990) | ACS [facs.org]

- 13. The development of cholecystography: the first fifty years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

A Technical Guide to the Chemical Distinctions Between Iodophthalein and Phenolphthalein

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of iodophthalein (specifically tetraiodophenolphthalein) and its parent compound, phenolphthalein. We will explore their fundamental chemical differences, from molecular structure and synthesis to their distinct functional applications and underlying mechanisms of action. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental protocols.

Core Structural and Physicochemical Differences

Phenolphthalein and tetraiodophenolphthalein share a common phthalein backbone, but the substitution of four hydrogen atoms with iodine profoundly alters the molecule's properties and applications.

Phenolphthalein (C₂₀H₁₄O₄) is synthesized through the condensation of phthalic anhydride with two equivalents of phenol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] Its structure is characterized by two phenol rings attached to a central carbon of a phthalide group.

Iodophthalein, more accurately known as 3',3'',5',5''-tetraiodophenolphthalein (C₂₀H₁₀I₄O₄), is a derivative of phenolphthalein.[3][4] The key distinction is the presence of four iodine atoms on the phenolic rings, ortho to the hydroxyl groups. This substitution significantly increases the molecular weight and alters the electronic and steric landscape of the molecule.

Table 1: Comparative Physicochemical Properties

| Property | Phenolphthalein | Tetraiodophenolphthalein (Iodophthalein) |

| Chemical Formula | C₂₀H₁₄O₄ | C₂₀H₁₀I₄O₄ |

| Molecular Weight | 318.32 g/mol | 821.91 g/mol |

| Appearance | White to yellowish-white crystalline powder[5] | Shiny, dark-blue to pale yellow powder[5] |

| Melting Point | 258–263 °C | ~268 °C (decomposes)[3] |

| pKa | ~9.4 - 9.7[6][7] | ~6.37 (predicted)[3] |

| Primary Application | pH Indicator[8] | Radiopaque Contrast Agent (historical)[3] |

Synthesis Pathways: From Phenolphthalein to its Iodinated Derivative

The synthesis of these compounds highlights fundamental principles of electrophilic aromatic substitution.

Synthesis of Phenolphthalein

The synthesis of phenolphthalein is a classic example of a Friedel-Crafts-type acylation reaction.

Caption: Synthesis of Phenolphthalein via acid-catalyzed condensation.

Experimental Protocol: Synthesis of Phenolphthalein

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 10.0 g of phthalic anhydride and 15.0 g of phenol.[9]

-

Catalyst Addition: Slowly and carefully add 5 mL of concentrated sulfuric acid to the mixture while stirring.

-

Heating: Heat the reaction mixture in an oil bath at 120-130°C for 4-5 hours. The mixture will become viscous and dark red.

-

Quenching: Allow the mixture to cool to approximately 80°C and pour it into 200 mL of boiling water. Steam distill the mixture to remove any unreacted phenol.

-

Isolation: The crude phenolphthalein will precipitate as a granular yellow solid. Filter the solid and wash with cold water.

-

Purification: Dissolve the crude product in a dilute solution of sodium hydroxide. Filter to remove any insoluble impurities. Re-precipitate the phenolphthalein by adding dilute hydrochloric acid until the solution is acidic. Filter the purified solid, wash with cold water, and dry.

Synthesis of Tetraiodophenolphthalein (Iodophthalein)

The synthesis of tetraiodophenolphthalein involves the electrophilic iodination of the phenolphthalein backbone. This process typically utilizes an iodinating agent such as iodine monochloride or molecular iodine in the presence of an oxidizing agent.

Caption: Synthesis of Tetraiodophenolphthalein from Phenolphthalein.

Experimental Protocol: Synthesis of Tetraiodophenolphthalein

-

Dissolution: Dissolve 10.0 g of phenolphthalein in 100 mL of a 10% aqueous sodium hydroxide solution in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Preparation of Iodinating Agent: Prepare a solution of the iodinating agent. A common method involves the use of iodine and an oxidizing agent. For example, a solution of 50 g of iodine and 25 g of potassium iodide in 100 mL of water can be used. Alternatively, a solution of iodine monochloride can be employed.[10]

-

Iodination: Cool the phenolphthalein solution to 0-5°C in an ice bath. Slowly add the iodinating solution from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10°C. The reaction is highly exothermic.

-

Precipitation: After the addition is complete, continue stirring for another hour. Acidify the reaction mixture with dilute hydrochloric acid. Tetraiodophenolphthalein will precipitate as a solid.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as a mixture of ethanol and water.

Mechanism of Action and Functional Divergence

The distinct applications of these two compounds are a direct result of their chemical differences.

Phenolphthalein as a pH Indicator

Phenolphthalein is widely used as an acid-base indicator due to its distinct color change in the pH range of 8.2-10.0.[8] In acidic and neutral solutions, it exists in its colorless lactone form. As the pH becomes basic, the lactone ring opens, and the molecule is deprotonated, forming a quinoid structure with an extended conjugated system. This structural change alters the molecule's ability to absorb visible light, resulting in a pink to fuchsia color.[11]

Caption: Reversible color change mechanism of Phenolphthalein.

Iodophthalein as a Radiopaque Contrast Agent

The primary historical application of tetraiodophenolphthalein (often as its sodium salt) was in cholecystography, the X-ray imaging of the gallbladder. Its efficacy stems from the four heavy iodine atoms. Iodine has a high atomic number (Z=53), which gives it a large X-ray absorption cross-section. When administered, the compound is concentrated in the gallbladder, making it opaque to X-rays and allowing for clear visualization of its structure and any potential gallstones. The use of iodinated contrast agents is a fundamental principle in many modern radiological procedures.

Iodophthalein as a pH Indicator

Tetraiodophenolphthalein also functions as a pH indicator, though it is less commonly used than phenolphthalein for this purpose. The substitution of electron-withdrawing iodine atoms on the phenol rings makes the phenolic protons more acidic. This is reflected in its lower predicted pKa of ~6.37 compared to phenolphthalein's pKa of ~9.4-9.7.[3][6] This significant shift in acidity means that tetraiodophenolphthalein will change color in a more acidic pH range than phenolphthalein. The color change is from yellow in acidic solution to pink/purple in basic solution.

Spectroscopic and Analytical Comparison

The electronic differences between the two molecules are evident in their UV-Visible absorption spectra.

-

Phenolphthalein: In its colorless lactone form, phenolphthalein does not absorb significantly in the visible region. In its colored quinoid form (in basic solution), it exhibits a strong absorption maximum at around 552 nm.[12]

-

Tetraiodophenolphthalein: The UV-Vis spectrum of tetraiodophenolphthalein shows an absorbance peak in the ultraviolet region at approximately 230 nm.[5] The color change in the visible spectrum upon change in pH is due to the same lactone ring-opening mechanism as phenolphthalein, but the electronic perturbations from the iodine atoms shift the absorption wavelengths.

Modern Applications and Concluding Remarks

While phenolphthalein remains a staple pH indicator in laboratories, its use as a laxative has been discontinued due to safety concerns.[11] The use of tetraiodophenolphthalein for cholecystography has been largely superseded by modern imaging techniques like ultrasound and MRI. However, tetraiodophenolphthalein is finding new life in research, for example, as a prototype for studying calcium channel blockers in human platelets.[4]

References

-

LookChem. (n.d.). Cas 386-17-4, TETRAIODOPHENOLPHTHALEIN. Retrieved January 16, 2026, from [Link]

-

Chemistry Online. (2022, October 23). Phenolphthalein synthesis. [Link]

-

The Science Company. (n.d.). Chart of pH Indicator Ranges. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2023, July 18). 14.9: Indicators. [Link]

-

Autech Industry. (2025, November 1). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. [Link]

-

Vibzzlab. (2023, November 19). Phenolphthalein : Organic Synthesis [Video]. YouTube. [Link]

- Teotia, A. (2008). Forensic analysis of phenolphthalein-A Review. The Internet Journal of Forensic Science, 4(1).

-

Hach. (n.d.). pH Indicators. [Link]

- Okoduwa, S. I. R., et al. (2015). Comparative Analysis of the Properties of Acid-Base Indicator of Rose (Rosa setigera), Allamanda (Allamanda cathartica), and Hibiscus (Hibiscus rosa-sinensis) Flowers.

- Google Patents. (n.d.).

-

International Journal of Pharmaceutical Research and Applications. (2025). Comparative Analysis of Acid - Base Titrationby Using - Natural Indicators Vs Synthetic indicators. [Link]

-

ResearchGate. (2025, August 6). (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. [Link]

-

OUCI. (n.d.). Impact of iodine-substitution on the symmetry and room-temperature phosphorescence behavior of thienyl diketone skeleton. [Link]

-

ResearchGate. (n.d.). Phenolphthalein as Organic Teaching Materials: Small-scale Preparation and Modeling for Some Functional Dyes. [Link]

-

Wikipedia. (n.d.). Phthalein dye. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 2. UV=Vis spectra of: A) immobilized phenolphthalein; B).... [Link]

-

Quora. (2021, May 2). Why is the pKa of phenolphthalein not less than 7 (9.4), as it is a weak acid?[Link]

-

National Taiwan University. (2024). Experiment 15 SYNTHESIS OF ACID-BASE INDICATORS. [Link]

-

PubChem. (n.d.). Phenolphthalein. Retrieved January 16, 2026, from [Link]

Sources

- 1. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. cdn.hach.com [cdn.hach.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. autechindustry.com [autechindustry.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 11. ispub.com [ispub.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Iodophthalein Sodium Salt: Physicochemical Properties and Applications

Introduction

Iodophthalein sodium salt, also known as tetraiodophenolphthalein sodium, is a historical yet significant compound, primarily recognized for its pioneering role as an oral radiopaque contrast agent for cholecystography (gallbladder imaging).[1][2] This guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, historical applications, and relevant scientific insights for researchers, scientists, and drug development professionals. While the clinical use of Iodophthalein sodium salt has been largely superseded by modern imaging techniques, its study remains relevant for understanding the principles of contrast media and for potential applications in contemporary research.[2]

Physicochemical Properties

Iodophthalein sodium salt is the disodium salt of tetraiodophenolphthalein.[3] Its chemical structure is characterized by a phenolphthalein backbone with four iodine atoms, which are crucial for its radiopaque properties.

Chemical Structure:

Caption: Mechanism of X-ray attenuation by Iodophthalein sodium salt.

After oral administration, Iodophthalein sodium salt is absorbed from the gastrointestinal tract, enters the bloodstream, and is then excreted by the liver into the bile. [2]The gallbladder concentrates the bile, leading to a high concentration of the iodine-containing compound. [2]When an X-ray is passed through the abdomen, the iodine-rich gallbladder absorbs a significant portion of the radiation, casting a "shadow" on the X-ray film or detector. This allows for the visualization of the gallbladder's structure and the detection of any abnormalities, such as gallstones, which appear as filling defects. [2]

Historical Application: Oral Cholecystography

Iodophthalein sodium salt was a cornerstone in the development of oral cholecystography in the 1920s. [2]The procedure, while now largely historical, provides valuable insights into early diagnostic imaging techniques.

Experimental Protocol: Oral Cholecystography with Iodophthalein Sodium Salt (Historical Reconstruction)

This protocol is a reconstruction based on historical accounts and should be considered for informational purposes only.

1. Patient Preparation:

- The day before the examination, the patient consumes a fat-free evening meal. [4] * If necessary, a laxative may be administered the afternoon before the examination to reduce gas and fecal matter in the colon. [4] 2. Administration of Contrast Agent:

- In the evening, typically around 8:00 PM, the patient ingests a single dose of 4 to 5 grams of Iodophthalein sodium salt. [4]The dose may be adjusted based on the patient's weight and abdominal diameter. [4] * The salt was often dissolved in distilled water and mixed with grape juice to improve palatability. [5] * To prevent precipitation in the stomach, the compound was also administered in enteric-coated capsules. [1] * To control potential catharsis (diarrhea), a dose of paregoric (camphorated tincture of opium) was sometimes administered about 30 minutes after the dye. [5] 3. Imaging Procedure:

- The following morning, approximately 13-16 hours after ingestion, the first X-ray is taken. [4][5]The patient should have had no breakfast. [4] * The patient is positioned prone on the radiographic table. [4] * An initial X-ray of the right upper quadrant of the abdomen is taken. [4] * A second X-ray is often taken about 30 minutes after the patient consumes a fatty meal, which stimulates the gallbladder to contract. [5]This helps to assess its function.

Workflow for Historical Oral Cholecystography:

Caption: Workflow of oral cholecystography with Iodophthalein sodium salt.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method could be developed for the assay and impurity profiling of Iodophthalein sodium salt.

-

Principle: Reversed-phase HPLC would be the method of choice, separating the compound from its potential degradation products based on polarity.

-

Proposed Starting Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound.

-

Method Development: Forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) would be essential to ensure the method is stability-indicating. [6][7] UV-Visible Spectroscopy

-

UV-Vis spectroscopy can be used for a simple, rapid quantification of Iodophthalein sodium salt in solution.

-

Principle: The phenolphthalein backbone contains chromophores that absorb UV and visible light. The absorbance is proportional to the concentration of the compound in solution (Beer-Lambert Law).

-

Procedure:

-

Prepare a standard solution of Iodophthalein sodium salt of known concentration in a suitable solvent (e.g., water or a buffered solution).

-

Scan the solution across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for the related phenolphthalein disodium salt is around 553 nm. [8] 3. Prepare a calibration curve by measuring the absorbance of a series of standard solutions of different concentrations at the λmax.

-

Measure the absorbance of the unknown sample at the same wavelength and determine its concentration from the calibration curve.

-

Synthesis

A plausible synthesis of Iodophthalein sodium salt would involve the iodination of phenolphthalein followed by salt formation.

Proposed Synthesis Pathway:

Caption: Proposed synthesis pathway for Iodophthalein sodium salt.

The synthesis of phenolphthalein itself involves the condensation of phthalic anhydride with two equivalents of phenol under acidic conditions. [9]The subsequent iodination would likely be an electrophilic aromatic substitution reaction on the phenol rings. The final step would be the deprotonation of the phenolic hydroxyl groups and the carboxylic acid group with a base such as sodium hydroxide to form the disodium salt.

Safety and Toxicology

Detailed, modern toxicological data and a comprehensive Material Safety Data Sheet (MSDS) for Iodophthalein sodium salt are not readily available. Historical use suggests that at the administered doses, it was considered relatively safe, although side effects such as nausea, vomiting, and diarrhea were reported. [1]One source reports a lethal dose (LD50) in mice of 360 mg/kg. [10] General Handling Precautions:

Based on the general properties of similar chemical compounds, the following precautions are recommended when handling Iodophthalein sodium salt in a laboratory setting:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

Iodophthalein sodium salt holds a significant place in the history of medical imaging as a pioneering oral contrast agent. While its clinical use has been surpassed, its study provides a valuable framework for understanding the fundamental principles of iodinated contrast media. This guide has synthesized the available information on its physicochemical properties, mechanism of action, and historical applications to serve as a comprehensive resource for the scientific community. Further research, particularly in modern analytical method development and detailed stability studies, could provide even deeper insights into this historically important compound.

References

- Oral Cholecystography: Evaluation of the Method and Suggestions for a New Nomencl

- Cholecystographic Diagnosis: Management and Technic for Oral Cholecystography. (URL not available)

-

Cas 2217-44-9,iodophthalein sodium - LookChem. (URL: [Link])

-

Oral Administration of Tetraiodophenolphthalein for Cholecystography - RSNA Journals. (URL: [Link])

-

An Improved Method for the Oral Administration of Sodium Tetraiodophenolphthalein for Gall-bladder Visualization - RSNA Journals. (URL: [Link])

-

Oral cholecystography | Radiology Reference Article | Radiopaedia.org. (URL: [Link])

-

Precision of Property Measurements with Reference Molten Salts - Argonne Scientific Publications. (URL: [Link])

-

Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

2.8: Thermal Analysis - Chemistry LibreTexts. (URL: [Link])

-

Stability Indicating Analytic Method Devlompent & Validation of Hplc. (URL: [Link])

-

Solid UV-Vis spectra of the sodium salts of different sensitiser anions and Zn/Al/Eu–TA. (URL: [Link])

-

Does phenolphthalein crystallise as sodium salt? - Chemistry Stack Exchange. (URL: [Link])

-

Pharmaceutical Incompatibilities: Causes, Types and Major ways of Overcoming in Extemporaneous Medicinal forms - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (URL: [Link])

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - ResearchGate. (URL: [Link])

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (URL: [Link])

-

Thermal Analysis in Practice Tips and Hints. (URL: [Link])

-

Synthesis of 18F-labeled phenolphthalein and naphtholphthalein - PMC - PubMed Central. (URL: [Link])

-

Phenolphthalein - Wikipedia. (URL: [Link])

-

(PDF) PHARMACEUTICAL INCOMPATIBILITES: A REVIEW - ResearchGate. (URL: [Link])

-

Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline. (URL: [Link])

-

Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. (URL: [Link])

-

stability-indicating hplc method: Topics by Science.gov. (URL: [Link])

-

INCOMPATIBILITIES - CUTM Courseware. (URL: [Link])

-

How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - http:/ /ejournal.upi. edu. (URL: [Link])

-

9 Solubility and Distribution Phenomena. (URL: [Link])

-

-

Ultraviolet/visible spectroscopy - The Royal Society of Chemistry. (URL: [Link])

-

-

Solubilities of Salts in Mixed Solvents - nupeg.ufrn.br. (URL: [Link])

-

Chemical incompatibility of the drug | PPTX - Slideshare. (URL: [Link])

-

UV/Vis Database User's Guide - the NIST WebBook. (URL: [Link])

-

Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (URL: [Link])

-

Phenolphthalein sodium | C20H12Na2O4 | CID 2735116 - PubChem - NIH. (URL: [Link])

-

SOLUTIONS. (URL: [Link])

-

UV-Vis Spectrum of Iodide - SIELC Technologies. (URL: [Link])

-

iodophthalein sodium | CAS#:2217-44-9 | Chemsrc. (URL: [Link])

-

(PDF) A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - ResearchGate. (URL: [Link])

-

Material Safety Data Sheet - Dodecylbenzenesulfonic acid, sodium salt, tech. - Cole-Parmer. (URL: [Link])

-

(PDF) Primary Kinetic Salt Effect on Fading of Phenolphthalein in Strong Alkaline Media: Experimental Design for a Single Lab Session - ResearchGate. (URL: [Link])

Sources

- 1. pubs.rsna.org [pubs.rsna.org]

- 2. radiopaedia.org [radiopaedia.org]

- 3. lookchem.com [lookchem.com]

- 4. pubs.rsna.org [pubs.rsna.org]

- 5. pubs.rsna.org [pubs.rsna.org]

- 6. japsonline.com [japsonline.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. PHENOLPHTHALEIN DISODIUM SALT CAS#: 518-51-4 [m.chemicalbook.com]

- 9. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 10. iodophthalein sodium | CAS#:2217-44-9 | Chemsrc [chemsrc.com]

Application Notes and Protocols: Preparation of Iodophthalein Indicator Solution for Titration

<

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of iodophthalein (also known as 3',3'',5',5''-Tetraiodophenolphthalein) indicator solution for acid-base titrations.[1][2] It details the underlying chemical principles, provides a validated step-by-step protocol for solution preparation, and outlines its use in determining titration endpoints. The causality behind experimental choices is explained to ensure both accuracy and reproducibility in analytical workflows.

Introduction: The Role of Iodophthalein in Analytical Chemistry

Iodophthalein, a derivative of phenolphthalein, is a synthetic organic compound belonging to the phthalein dye class.[3] Its primary application in the laboratory is as a pH indicator, particularly in acid-base titrations.[3] The molecule's structure incorporates iodine substituents, which contribute to its distinct colorimetric properties.[3] Like other pH indicators, iodophthalein is a weak acid that exhibits a distinct color change as the hydrogen ion concentration (pH) of a solution varies.[4] This property allows for the visual determination of the equivalence point in a titration, where the amount of titrant added is stoichiometrically equivalent to the amount of analyte present.[5]

The choice of an appropriate indicator is critical for minimizing titration error.[5] An ideal indicator will have a pH range for its color change that falls within the steep portion of the titration curve around the equivalence point.[4][6] Iodophthalein exhibits a color change from yellow in acidic to neutral conditions to a pink or blue hue in alkaline conditions, making it a valuable tool for various titration scenarios.[3][7]

Materials and Reagents

Ensuring the quality and purity of all materials and reagents is paramount for the preparation of a reliable indicator solution.

| Material/Reagent | Specification | Supplier Recommendation | Notes |

| Iodophthalein (3',3'',5',5''-Tetraiodophenolphthalein) | Reagent Grade, >95% Purity[1] | Sigma-Aldrich, Santa Cruz Biotechnology[1][8] | The purity of the solid indicator is crucial for achieving a sharp and accurate color change. |

| Ethanol (C₂H₅OH) | 95% (v/v) or Absolute | Any reputable chemical supplier | Ethanol serves as the solvent as iodophthalein has limited solubility in water.[3] |

| Distilled or Deionized Water | High Purity, ASTM Type I or II | In-house purification system or commercial supplier | Used for final dilution and cleaning of glassware. |

| Volumetric Flasks | Class A | Pyrex®, Kimble® | For accurate volume measurements. |

| Beakers and Graduated Cylinders | Borosilicate Glass | Pyrex®, Kimble® | For preliminary dissolving and measuring. |

| Magnetic Stirrer and Stir Bar | To facilitate the dissolution of the indicator. | ||

| Analytical Balance | Readability of ±0.0001 g | Mettler Toledo, Sartorius | For precise weighing of the iodophthalein powder. |

| Dropper Bottle | Amber Glass | For storage of the final indicator solution to protect from light. |

Protocol for Preparation of 0.1% (w/v) Iodophthalein Indicator Solution

This protocol details the preparation of a standard 0.1% (w/v) iodophthalein solution, a concentration commonly employed for acid-base titrations.

Step-by-Step Methodology

-

Weighing the Iodophthalein: Accurately weigh 0.1 g of 3',3'',5',5''-tetraiodophenolphthalein powder using an analytical balance.

-

Initial Dissolution: Transfer the weighed powder into a 100 mL beaker. Add approximately 80 mL of 95% ethanol.

-

Facilitating Dissolution: Place a magnetic stir bar into the beaker and place it on a magnetic stirrer. Stir the solution until the iodophthalein powder is completely dissolved. Gentle warming in a water bath can be used to expedite this process if necessary, but avoid boiling. The use of ethanol as the primary solvent is critical due to the low solubility of iodophthalein in water.[3]

-

Quantitative Transfer: Carefully transfer the dissolved indicator solution into a 100 mL Class A volumetric flask.

-

Final Dilution: Rinse the beaker with small portions of 95% ethanol and add the rinsings to the volumetric flask to ensure all of the indicator has been transferred. Bring the final volume to the 100 mL mark with 95% ethanol.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the prepared indicator solution to a clearly labeled amber glass dropper bottle. Store at room temperature, protected from light, to prevent photodegradation.

Workflow Diagram

Caption: Workflow for preparing 0.1% iodophthalein indicator solution.

Application in Acid-Base Titration

The prepared iodophthalein solution can be used as a visual indicator for the endpoint of an acid-base titration.

Titration Protocol

-

Analyte Preparation: Prepare the acidic or basic solution to be titrated in an Erlenmeyer flask.[9]

-

Indicator Addition: Add 2-3 drops of the 0.1% iodophthalein indicator solution to the analyte.[10] The solution should exhibit the characteristic color of the indicator in that specific pH environment (yellow in acidic/neutral, pink/blue in basic).[3][7]

-

Titration Procedure: Slowly add the titrant from a burette to the analyte while continuously swirling the flask.[9]

-

Endpoint Determination: The endpoint of the titration is reached when a distinct and persistent color change is observed. For example, when titrating an acid with a base, the solution will change from yellow to pink.[3] The persistence of the new color for at least 30 seconds indicates the completion of the reaction.

Mechanism of Color Change

The color change of iodophthalein, like other phthalein indicators, is due to a change in its molecular structure with varying pH. In acidic and neutral solutions, the lactone form of the molecule is predominant, which is colorless or pale yellow. As the solution becomes alkaline, the lactone ring opens, and the molecule is converted to a quinoid structure, which is intensely colored due to its extended conjugated system.

Caption: Simplified mechanism of iodophthalein's color change with pH.

Conclusion

The accurate preparation of iodophthalein indicator solution is a fundamental step for reliable acid-base titrations in various research and development settings. By following the detailed protocol and understanding the underlying chemical principles, scientists can ensure the precision of their analytical measurements. The stability and distinct color change of iodophthalein make it a valuable indicator for a range of applications, from academic research to pharmaceutical quality control.[2]

References

-

LookChem. Cas 2217-44-9,iodophthalein sodium. Available from: [Link]

-

BU CyberSec Lab. 3',3'',5',5''-Tetraiodophenolphthalein. Available from: [Link]

-

Unknown. ACID – BASE TITRATION INDICATORS. Available from: [Link]

-

Unknown. Choice of Indicators in Acid–base Titrations. Available from: [Link]

-

Pharmaguideline. Preparation of Indicator Solutions. (2010-09-27). Available from: [Link]

-

Unknown. Titration. Available from: [Link]

-

Carolina Knowledge Center. Acid-Base Indicators. (2022-04-26). Available from: [Link]

-

Vedantu. The indicator used in iodometric titrations is A Phenolphthalein class 12 chemistry CBSE. Available from: [Link]

-

Chemistry LibreTexts. Acid-Base Titrations. (2025-03-21). Available from: [Link]

-

Save My Exams. Indicators used in Titration (Cambridge (CIE) A Level Chemistry): Revision Note. (2025-06-18). Available from: [Link]

-

Chemistry LibreTexts. 17.3: Acid-Base Indicators. (2023-07-12). Available from: [Link]

-

Wikipedia. Phenolphthalein. Available from: [Link]

-

National Taiwan University. Experiment 15 SYNTHESIS OF ACID-BASE INDICATORS. Available from: [Link]

-

Quora. How do I prepare a Phenolphthalein indicator solution for an acid base titration?. (2017-05-01). Available from: [Link]

-

Pharmacytimess. Preparation of Indicator Solutions. (2022-08-28). Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 386-17-4: Iodophthalein | CymitQuimica [cymitquimica.com]

- 4. knowledge.carolina.com [knowledge.carolina.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 7. lookchem.com [lookchem.com]

- 8. 指示剂 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Non-Aqueous Titration of Weak Bases Using Iodophthalein

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of weak bases using non-aqueous acid-base titration. Many pharmaceutical and organic compounds are weak bases that are either insoluble in water or exhibit poor reactivity in aqueous media, making accurate determination by conventional titration impossible.[1][2] Non-aqueous titration, by utilizing organic solvents, enhances the basicity of these compounds, enabling sharp and accurate endpoint detection.[2][3] This guide details the underlying principles, preparation of reagents, standardization of titrants, and a step-by-step protocol for the assay of weak bases using perchloric acid as the titrant in a glacial acetic acid medium, with a specific focus on the application of Iodophthalein as a visual indicator.

Scientific Principles and Rationale

1.1. The Necessity for Non-Aqueous Solvents

Water, being amphiprotic, can act as both a weak acid and a weak base.[3] This property leads to competition with very weak analytes for proton donation or acceptance, which buffers the system and results in indistinct titration endpoints.[3] Non-aqueous titrations overcome this limitation by providing a solvent system that does not compete with the analyte and can even enhance its acidic or basic properties.[2] This is known as the "leveling effect" of the solvent.[1][4]

1.2. Solvent Selection: The Role of Glacial Acetic Acid

For the titration of weak bases, a protogenic (acidic) solvent is employed to elevate the basic strength of the analyte.[3][4] Glacial acetic acid (CH₃COOH) is the most common choice for this purpose.[5] It reacts with a weak base (B) to form a solvated proton and the protonated base, effectively making the weak base a stronger conjugate acid that can be readily titrated.

Reaction: B + CH₃COOH ⇌ BH⁺ + CH₃COO⁻

This equilibrium shift enhances the basic character of the analyte, ensuring a more complete reaction with the titrant.

1.3. Titrant: Perchloric Acid in Acetic Acid

Perchloric acid (HClO₄) is the strongest of the common mineral acids. When dissolved in glacial acetic acid, it forms the onium ion (CH₃COOH₂⁺), an exceptionally strong acidic species.[5]

Reaction: HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺

This onium ion is a powerful proton donor, capable of reacting quantitatively even with very weak bases, thereby producing a sharp and distinct voltage jump at the equivalence point.[5]

1.4. Visual Endpoint Detection: Iodophthalein Indicator

Iodophthalein (3',3'',5',5''-Tetraiodophenolphthalein) is a phthalein dye used as a pH indicator.[6] It is soluble in organic solvents and exhibits a distinct color change as the solution transitions from an acidic to an alkaline environment, typically from yellow to pink.[6] Like its parent compound, phenolphthalein, this color change is due to a structural transformation from a colorless lactone form in acidic media to a colored, delocalized quinoid structure in basic media. The exact endpoint color in a non-aqueous system can vary and should be validated for the specific analysis being performed.[1]

Instrumentation and Reagents

2.1. Required Instrumentation

-

Analytical Balance (± 0.1 mg readability)

-

Class A Burette (25 mL or 50 mL) or Automated Titrator

-

Magnetic Stirrer and Stir Bars

-

Volumetric Flasks and Pipettes (Class A)

-

Beakers or Conical Flasks (150-250 mL)

-

Heating Plate (optional, for sample dissolution)

-

Fume Hood

2.2. Reagents and Chemicals

-

Perchloric Acid (HClO₄) , 70-72%, Analytical Grade

-

Glacial Acetic Acid (CH₃COOH) , ≥ 99.7%, Analytical Grade (Water content should be <0.2%)

-

Acetic Anhydride ((CH₃CO)₂O) , ≥ 98%, Analytical Grade

-

Potassium Hydrogen Phthalate (KHP) , Primary Standard Grade, dried at 120°C for 2 hours

-

Iodophthalein (3',3'',5',5''-Tetraiodophenolphthalein) , Indicator Grade

-

Analyte: Weak base sample (e.g., Ephedrine, Pyridine, Amines)

-

Ethanol (95%) or Methanol , Analytical Grade (for indicator preparation)

Detailed Experimental Protocols

Protocol 1: Preparation of 0.1 M Perchloric Acid Volumetric Solution

This titrant is highly corrosive and hygroscopic. All handling must be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

-

Initial Mixture: In a 1000 mL volumetric flask, add approximately 500 mL of glacial acetic acid.

-

Perchloric Acid Addition: Slowly, and with constant stirring, add 8.5 mL of 70-72% perchloric acid to the glacial acetic acid.

-

Anhydride Addition: Cautiously add 20-30 mL of acetic anhydride to the solution.[5] This step is crucial as the acetic anhydride reacts exothermically with the water present in the perchloric acid and the glacial acetic acid, rendering the final solution anhydrous.[2]

-

Causality Note: Removing water is essential to prevent its competitive leveling effect, which would otherwise blunt the endpoint.[3] The reaction is: (CH₃CO)₂O + H₂O → 2CH₃COOH.

-

-

Final Dilution & Equilibration: Dilute the solution to the 1000 mL mark with glacial acetic acid, mix thoroughly, and allow the solution to stand for 24 hours to ensure the reaction with acetic anhydride is complete.[5] Store in a glass-stoppered bottle.

Protocol 2: Standardization of 0.1 M Perchloric Acid

The accuracy of the final result depends entirely on the accurately known concentration of the titrant.

-

Prepare KHP Standard: Accurately weigh approximately 500 mg of dried primary standard Potassium Hydrogen Phthalate (KHP) into a 250 mL conical flask.

-

Dissolve Standard: Add 50 mL of glacial acetic acid to the flask. Gently warm the solution if necessary to facilitate complete dissolution. Cool to room temperature.

-

Add Indicator: Add 2-3 drops of the prepared Iodophthalein indicator solution (Protocol 3). The solution should appear yellow.

-

Titrate: Titrate the KHP solution with the prepared 0.1 M perchloric acid until the first permanent appearance of a pink or violet-pink color.

-

Record Volume: Record the volume of perchloric acid consumed.

-

Calculate Molarity: The molarity (M) of the perchloric acid solution is calculated using the formula:

M_HClO₄ = (Weight of KHP, g) / (Volume of HClO₄, L × 204.22 g/mol )

Perform the standardization in triplicate and use the average molarity for sample analysis.

Protocol 3: Preparation of Iodophthalein Indicator Solution

-

Weigh Indicator: Weigh 0.2 g of Iodophthalein powder.

-

Dissolve: Dissolve the powder in 100 mL of glacial acetic acid or ethanol.[6] If insoluble particles remain, the solution may be filtered.

-

Store: Store in a labeled dropper bottle, protected from light.

Protocol 4: General Titration Procedure for a Weak Base

-

Sample Preparation: Accurately weigh an appropriate amount of the weak base sample (calculated to consume 5-15 mL of 0.1 M titrant) into a 250 mL conical flask.[7]

-

Dissolution: Dissolve the sample in 50-75 mL of glacial acetic acid. Other solvents like acetonitrile or dioxane may be used depending on sample solubility.[1][5]

-

Indicator Addition: Add 2-3 drops of Iodophthalein indicator solution. The solution will take on a yellow hue.

-

Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid. The endpoint is reached when the solution color changes from yellow to the first stable pink or violet-pink color.

-

Blank Titration: Perform a blank titration using the same volume of solvent and indicator but without the sample.[5] The volume of titrant consumed in the blank corrects for any reactive impurities in the solvent.

-

Record and Calculate: Record the volume of titrant consumed for both the sample and the blank.

Visualization of Workflow and Principles

Experimental Workflow Diagram

Caption: Workflow for non-aqueous titration of a weak base.

Chemical Principle Diagram

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. copbela.org [copbela.org]

- 3. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]

- 4. pharmrecord.com [pharmrecord.com]

- 5. depthofbiology.com [depthofbiology.com]

- 6. CAS 386-17-4: Iodophthalein | CymitQuimica [cymitquimica.com]

- 7. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]

experimental protocol for Iodophthalein in acetic acid

An In-Depth Technical Guide to the Application of Iodophthalein in Acetic Acid for Non-Aqueous Titrations

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Iodophthalein (3',3'',5',5''-Tetraiodophenolphthalein) as a visual indicator in non-aqueous titrations, specifically within a glacial acetic acid medium. This protocol is designed to deliver both technical accuracy and practical, field-proven insights into the underlying chemical principles and experimental best practices.

Introduction: The Rationale for Iodophthalein in a Non-Aqueous Acetic Acid System

Iodophthalein, a derivative of phenolphthalein, serves as a potent acid-base indicator.[1] Its utility extends beyond aqueous systems, proving particularly valuable in non-aqueous environments.[2] Many organic compounds, especially weak bases frequently encountered in pharmaceutical analysis, are either insoluble in water or their basicity is too weak to provide a sharp, discernible endpoint in a conventional aqueous titration.[3][4]

To overcome these limitations, non-aqueous solvents are employed. Glacial acetic acid, a protogenic (acidic) solvent, is an exemplary choice for the titration of weak bases.[5] It enhances the basicity of the analyte through a leveling effect. When a weak base (B) is dissolved in acetic acid (CH₃COOH), it accepts a proton from the solvent, forming the protonated base (BH⁺) and the acetate ion (CH₃COO⁻). This reaction effectively replaces the weak base with a stronger conjugate acid, which can then be accurately titrated with a strong acid, typically perchloric acid (HClO₄) dissolved in glacial acetic acid.[6]

Iodophthalein is well-suited for this system due to its solubility in organic solvents and a distinct color transition that aligns with the stoichiometric endpoint of the neutralization reaction in this acidic medium.[2][7]

Chemical & Physical Properties

A thorough understanding of the primary reagent's properties is fundamental to its effective and safe application.

| Property | Value | Source |

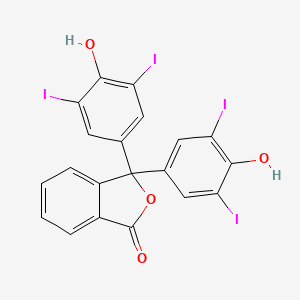

| Chemical Name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)-1(3H)-isobenzofuranone | [2][8] |

| Synonyms | 3',3'',5',5''-Tetraiodophenolphthalein, Nosophen | [2][7][9] |

| CAS Number | 386-17-4 | [2][10] |

| Molecular Formula | C₂₀H₁₀I₄O₄ | [2][11] |

| Molecular Weight | 821.91 g/mol | [7][11] |

| Appearance | Pale yellow or yellowish-white crystalline powder | [7] |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol, ether, chloroform, and alkalis.[2][7] | |

| Melting Point | ~261-263 °C (decomposes) | [8] |

Chemical Structure of Iodophthalein

Caption: Chemical structure of Iodophthalein (C₂₀H₁₀I₄O₄).

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is paramount when working with these chemicals.

3.1 Hazard Identification:

-

Iodophthalein (Solid): Causes skin irritation. Suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.

-

Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Perchloric Acid (in Acetic Acid): Corrosive. A strong oxidizing agent that can react violently with other materials.

3.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and a lab coat.[12]

-

Respiratory Protection: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[13]

3.3 Handling and Storage:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[14]

-

Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat and ignition sources.[12][15]

-

Ground and bond containers when transferring materials to prevent static discharge.[14]

3.4 First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[15] Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.

3.5 Waste Disposal:

-

Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not dispose of it down the drain. Collect in designated, labeled waste containers.

Experimental Protocol: Titration of a Weak Base

This protocol details the procedure for the assay of a weak organic base (e.g., ephedrine, pyridine) using 0.1 M Perchloric Acid as the titrant and Iodophthalein as the indicator.

4.1 Materials and Reagents:

| Reagent/Material | Grade | Notes |

| Iodophthalein | Analytical Reagent (AR) | |

| Glacial Acetic Acid | AR, Anhydrous | Must be free from moisture.[5] |

| Perchloric Acid (HClO₄) | AR (70-72%) | |

| Acetic Anhydride | AR | Used to remove water from the solvent/titrant. |

| Potassium Hydrogen Phthalate (KHP) | Primary Standard | For standardization of the titrant. |

| Analyte (e.g., Ephedrine) | USP/Pharmacopeial Grade | Accurately weighed. |

| 250 mL Conical Flasks | - | |

| 50 mL Burette | Class A | |

| Analytical Balance | - | Readable to 0.1 mg. |

| Volumetric Pipettes | Class A |

4.2 Preparation of Solutions:

4.2.1 Iodophthalein Indicator Solution (0.1% w/v):

-

Accurately weigh 0.1 g of Iodophthalein powder.

-

Dissolve in 100 mL of glacial acetic acid.

-

Stir until fully dissolved. Store in a tightly capped, light-resistant bottle.

4.2.2 0.1 M Perchloric Acid Titrant:

-

Expertise & Experience: The presence of water can interfere with the titration by competing with the weak base, leading to an indistinct endpoint.[5] Therefore, it is crucial to use an anhydrous medium.

-

In a chemical fume hood, add 8.5 mL of 70-72% perchloric acid to 900 mL of glacial acetic acid while stirring.

-

Slowly add 20-30 mL of acetic anhydride to the solution. Acetic anhydride reacts with any residual water to form more acetic acid ( (CH₃CO)₂O + H₂O → 2CH₃COOH ).

-

Allow the solution to cool and dilute to 1000 mL with glacial acetic acid.

-

Let the solution stand for 24 hours to ensure the reaction with water is complete before standardization.

4.3 Standardization of 0.1 M Perchloric Acid:

-

Accurately weigh approximately 0.5 g of dried primary standard Potassium Hydrogen Phthalate (KHP) and record the weight.

-

Dissolve the KHP in 50 mL of glacial acetic acid in a 250 mL conical flask. Gentle warming may be required.

-

Add 2-3 drops of Iodophthalein indicator solution.

-

Titrate with the prepared 0.1 M perchloric acid solution until the color changes from yellow to a stable pinkish hue.

-

Record the volume of titrant used.

-

Calculate the molarity of the perchloric acid solution.

4.4 Titration Procedure for a Weak Base Analyte:

-

Accurately weigh an appropriate amount of the weak base analyte (sufficient to require ~20-30 mL of titrant) and record the weight.

-

Dissolve the analyte in 50 mL of glacial acetic acid in a 250 mL conical flask.

-

Add 2-3 drops of Iodophthalein indicator solution.

-

Titrate with the standardized 0.1 M perchloric acid from the burette, with constant swirling, until the endpoint is reached. The endpoint is indicated by a sharp color change from yellow to pink.[2]

-

Record the volume of titrant consumed.

-

Perform the titration in triplicate to ensure precision.

Experimental Workflow Diagram

Caption: Workflow for the non-aqueous titration of a weak base.

Data Analysis and Interpretation

The purity of the analyte can be calculated using the following formula:

Purity (%) = (V × M × E) / W × 100

Where:

-

V = Volume of perchloric acid titrant consumed (in L)

-

M = Molarity of the standardized perchloric acid titrant (in mol/L)

-

E = Equivalent weight of the analyte (in g/mol )

-

W = Weight of the analyte sample (in g)

The endpoint is the point at which a distinct and stable color change is observed. The mechanism, analogous to phenolphthalein, involves a structural rearrangement of the Iodophthalein molecule from a less conjugated form (yellow in acidic media) to a more conjugated quinoid structure upon deprotonation at the equivalence point, which absorbs light in the visible spectrum, appearing pink.[16]

Trustworthiness and Self-Validation

-

System Suitability: The protocol's validity is confirmed through the sharp and reproducible endpoint obtained during the standardization with a primary standard (KHP).

-

Replicate Analysis: Performing the titration in triplicate and calculating the relative standard deviation (RSD) ensures the precision of the method. An RSD of <2% is generally considered acceptable.

-

Blank Titration: A blank titration (titrating the solvent and indicator without the analyte) should be performed to account for any acidic or basic impurities in the solvent. The volume of the blank should be subtracted from the analyte titration volume.

References

-

Wikipedia. (n.d.). Iodophthalein. Retrieved from [Link]

-

Pharmaguideline. (2010). Preparation of Indicator Solutions. Retrieved from [Link]

-

OFI Testing Equipment, Inc. (2021). Safety Data Sheet: Phenolphthalein Indicator Solution. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). Iodophthalein Sodium. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Iodine. Retrieved from [Link]

- Selected Methods of Analysis. (n.d.). Chapter 38. Retrieved from a generic analytical chemistry textbook source.

-

PHARMD GURU. (n.d.). 5. NON AQUEOUS TITRATIONS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). New analytical methodology for analysing S(IV) species at low pH solutions. Retrieved from [Link]

-

National Center for Biotechnology Information - NCBI Bookshelf. (n.d.). Toxicological Profile for Iodine - ANALYTICAL METHODS. Retrieved from [Link]

-